Benzyl 5-bromopentanoate
Overview
Description
Benzyl 5-bromopentanoate: is an organic compound with the molecular formula C12H15BrO2. It is a brominated ester, specifically the ester of benzyl alcohol and 5-bromopentanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 5-bromopentanoate can be synthesized through the esterification of benzyl alcohol with 5-bromopentanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Photochemical benzylic bromination using reagents like N-bromosuccinimide (NBS) in the presence of light can be employed to produce the brominated intermediate, which is then esterified with benzyl alcohol .
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-bromopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 5-bromopentanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: Benzyl alcohol and 5-bromopentanol.
Hydrolysis: Benzyl alcohol and 5-bromopentanoic acid.
Scientific Research Applications
Benzyl 5-bromopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a building block in medicinal chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 5-bromopentanoate involves its reactivity as a brominated ester. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis or reduction, allowing for the generation of various functional groups .
Comparison with Similar Compounds
Tert-butyl 5-bromopentanoate: Another brominated ester with similar reactivity but different steric properties due to the tert-butyl group.
5-bromopentanoic acid: The parent acid of benzyl 5-bromopentanoate, used in similar synthetic applications.
Benzyl bromide: A simpler brominated compound used in nucleophilic substitution reactions.
Uniqueness: this compound is unique due to its combination of a benzyl ester and a brominated aliphatic chain, providing a balance of reactivity and stability that is useful in various synthetic applications .
Properties
IUPAC Name |
benzyl 5-bromopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVNRVBVQXAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340175 | |
Record name | Benzyl 5-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60343-28-4 | |
Record name | Benzyl 5-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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